Laureth-2

Beschreibung

Contextualization within the Polyoxyethylene Alkyl Ether Surfactant Family (CmEn)

Diethylene glycol monododecyl ether belongs to the broader family of polyoxyethylene alkyl ether surfactants, commonly denoted as CmEn. In this nomenclature, 'Cm' represents the number of carbon atoms in the alkyl chain (the hydrophobic tail), and 'En' signifies the number of ethylene (B1197577) oxide units in the hydrophilic head. nih.gov Thus, diethylene glycol monododecyl ether is specifically designated as C₁₂E₂.

The CmEn family of surfactants is renowned for its wide range of physicochemical properties, which can be finely tuned by altering the lengths of both the alkyl chain and the polyoxyethylene chain. nih.govresearchgate.net This structural versatility allows for the creation of surfactants with tailored properties for specific applications. For instance, increasing the number of ethylene oxide units generally enhances the hydrophilicity of the surfactant. These non-ionic surfactants are valued for their excellent emulsifying, solubilizing, and wetting capabilities. researchgate.net

The synthesis of polyoxyethylene alkyl ethers typically involves the condensation of linear fatty alcohols with ethylene oxide. formulationbio.com More advanced synthesis techniques, such as Williamson ether synthesis, can produce homogeneous CmEn surfactants with a single, well-defined chain length, which is crucial for fundamental scientific studies. acs.org

Significance in Colloidal and Interfacial Science

The amphiphilic nature of diethylene glycol monododecyl ether (C₁₂E₂) makes it a subject of great interest in colloidal and interfacial science. This field investigates the behavior of systems with at least one dimension in the colloidal range (typically 1 to 1000 nanometers) and the phenomena occurring at the boundaries between different phases (e.g., liquid-liquid, liquid-solid, or liquid-gas interfaces).

A key characteristic of surfactants like C₁₂E₂ is their ability to self-assemble in solution. Above a certain concentration, known as the critical micelle concentration (CMC), individual surfactant molecules (monomers) aggregate to form micelles. researchgate.net These are structures where the hydrophobic tails cluster together to minimize contact with water, while the hydrophilic heads form an outer shell that interacts with the aqueous environment. The formation of micelles dramatically alters the properties of the solution, enabling the solubilization of otherwise insoluble substances within the micellar core.

The structure and phase behavior of C₁₂E₂ in water are dependent on both concentration and temperature, leading to the formation of various liquid crystalline phases such as hexagonal, cubic, and lamellar structures. researchgate.net This complex phase behavior is a hallmark of many CmEn surfactants and is a central topic of investigation in colloidal science. The ability to control these self-assembled structures is critical for applications ranging from drug delivery to the formulation of consumer products.

Overview of Research Trajectories

Research involving diethylene glycol monododecyl ether and its CmEn relatives has followed several key trajectories:

Fundamental Physicochemical Characterization: A significant body of research has focused on determining and understanding the fundamental properties of these surfactants. This includes measuring their critical micelle concentration (CMC), molar volume, density, cloud-point temperature, and hydrophile-lipophile balance (HLB). nih.govresearchgate.net Researchers have also developed mathematical models to correlate these properties with the molecular structure (i.e., the values of 'm' and 'n'). nih.govresearchgate.net

Self-Assembly and Phase Behavior: The spontaneous organization of C₁₂E₂ and other CmEn surfactants into micelles and various liquid crystalline phases is a major area of study. researchgate.net Techniques such as small-angle X-ray scattering (SAXS), dynamic light scattering (DLS), and cryo-transmission electron microscopy (cryo-TEM) are employed to investigate the structure and dynamics of these aggregates. acs.org

Interfacial Properties and Microemulsions: The behavior of diethylene glycol monododecyl ether at interfaces is crucial for its role in stabilizing emulsions and forming microemulsions. nih.gov Research in this area explores how the surfactant reduces interfacial tension and how its interactions with other components, such as co-surfactants and salts, affect the stability and properties of these systems. nih.gov Microemulsions, which are thermodynamically stable, transparent, and have particle sizes in the range of 5-100 nm, are of particular interest for various applications. nih.gov

Applications in Drug Delivery and Formulations: The ability of C₁₂E₂ to act as a solubilizer and penetration enhancer has led to its investigation in pharmaceutical and cosmetic formulations. researchgate.netnih.govualberta.ca Research focuses on how it can improve the solubility of poorly water-soluble drugs and facilitate their transport across biological membranes. researchgate.netresearchgate.net

Mixed Surfactant Systems: The synergistic effects that arise from mixing diethylene glycol monododecyl ether with other types of surfactants (e.g., anionic or cationic surfactants) are an active area of research. researchgate.net These mixtures can exhibit enhanced performance, such as lower CMCs and greater surface activity, compared to the individual components. researchgate.net

Below is a data table summarizing some of the key physicochemical properties of Diethylene Glycol Monododecyl Ether:

| Property | Value | Unit |

| Molecular Formula | C₁₆H₃₄O₃ | |

| Molecular Weight | 274.44 | g/mol |

| CAS Number | 3055-93-4 | |

| Appearance | Liquid | |

| Normal Boiling Point | 702.50 | K |

| Normal Melting Point | 375.36 | K |

Note: The values in this table are compiled from various sources and may vary depending on the specific experimental conditions.

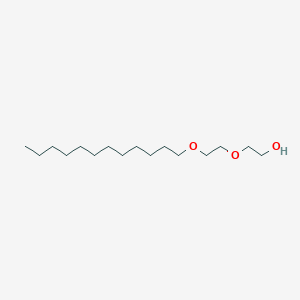

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-(2-dodecoxyethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O3/c1-2-3-4-5-6-7-8-9-10-11-13-18-15-16-19-14-12-17/h17H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLWQVJVINEILY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7038816 | |

| Record name | 2-[2-(Dodecyloxy)ethoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3055-93-4 | |

| Record name | Diethylene glycol monododecyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3055-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laureth-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-[2-(dodecyloxy)ethoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[2-(Dodecyloxy)ethoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(dodecyloxy)ethoxy]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURETH-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4D38LT1L5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Derivatization Approaches for Diethylene Glycol Monododecyl Ether

Established Synthetic Pathways and Chemical Precursors

The synthesis of diethylene glycol monododecyl ether is primarily achieved through two well-established chemical reactions: the Williamson ether synthesis and the ethoxylation of dodecyl alcohol. Both methods offer distinct advantages and are chosen based on the desired scale and purity of the final product.

The Williamson ether synthesis is a versatile and widely used method for preparing ethers. google.comnist.gov This S\textsubscript{N}2 reaction involves an alkoxide ion reacting with a primary alkyl halide. nist.gov In the context of synthesizing diethylene glycol monododecyl ether, this would typically involve the reaction of a dodecyl alkoxide with a derivative of diethylene glycol, or more commonly, the reaction of a diethylene glycol monoalkoxide with a dodecyl halide. shell.com The first step is the deprotonation of the alcohol to form the more nucleophilic alkoxide, often using a strong base like sodium hydride (NaH). google.com

A common pathway involves reacting diethylene glycol with a dodecyl halide (e.g., 1-bromododecane). To achieve mono-substitution and prevent the formation of the diether, the reaction conditions, such as the stoichiometry of the reactants, must be carefully controlled. An alternative approach within the Williamson synthesis is to react sodium dodecylate with 2-(2-chloroethoxy)ethanol.

The second major pathway is the ethoxylation of dodecyl alcohol (also known as lauryl alcohol). This industrial process involves the reaction of the primary alcohol with ethylene (B1197577) oxide. google.comwikipedia.org The reaction is typically catalyzed by a base, such as potassium hydroxide (B78521) (KOH), and is carried out at elevated temperatures and pressures, generally between 130 to 180°C and 1 to 6 atmospheres. google.comwikipedia.org This process is highly exothermic and requires careful control to prevent a runaway reaction. google.com The reaction mechanism involves the nucleophilic attack of the alcohol on the ethylene oxide ring. The process results in a mixture of ethoxylates with varying numbers of ethylene oxide units. To produce diethylene glycol monododecyl ether specifically, an average of two ethylene oxide units are added per molecule of dodecyl alcohol.

Table 1: Key Chemical Precursors for Synthesis

| Precursor Compound | Chemical Formula | Role in Synthesis |

| Dodecyl Alcohol (Lauryl Alcohol) | C₁₂H₂₆O | Starting alcohol for ethoxylation; source of the dodecyl group. |

| Diethylene Glycol | C₄H₁₀O₃ | Provides the diethylene glycol backbone in Williamson synthesis. |

| Ethylene Oxide | C₂H₄O | Reactant for the ethoxylation of dodecyl alcohol. |

| 1-Bromododecane | C₁₂H₂₅Br | Alkyl halide used in Williamson synthesis. |

| 2-(2-Chloroethoxy)ethanol | C₄H₉ClO₂ | Halogenated diethylene glycol derivative for Williamson synthesis. |

| Sodium Hydride | NaH | Strong base for deprotonating alcohols in Williamson synthesis. |

| Potassium Hydroxide | KOH | Catalyst for the ethoxylation of alcohols. |

Functionalization and Derivatization for Specific Research Applications

The terminal hydroxyl group of diethylene glycol monododecyl ether provides a reactive site for further functionalization, allowing for the synthesis of derivatives with tailored properties for specific applications.

Sulfate (B86663) Derivatives and Their Synthesis

A significant derivatization of alcohol ethoxylates like diethylene glycol monododecyl ether is their conversion to alcohol ethoxy sulfates (AES). cleaninginstitute.org These anionic surfactants exhibit enhanced water solubility. The synthesis involves the sulfation of the terminal hydroxyl group. elchemy.com

The most common industrial method for sulfation is the reaction of the alcohol ethoxylate with sulfur trioxide (SO₃). elchemy.comacs.org This reaction is typically carried out in a falling film reactor. shell.com The resulting sulfuric acid ester is then neutralized with a base, commonly sodium hydroxide (NaOH), to produce the sodium salt of the diethylene glycol monododecyl ether sulfate. wikipedia.orgelchemy.com

The reaction can be summarized as follows:

Sulfation: R(OCH₂CH₂)₂OH + SO₃ → R(OCH₂CH₂)₂OSO₃H

Neutralization: R(OCH₂CH₂)₂OSO₃H + NaOH → R(OCH₂CH₂)₂OSO₃Na + H₂O (where R = C₁₂H₂₅)

Other sulfating agents that can be used include chlorosulfonic acid (HSO₃Cl) and sulfamic acid. google.com

Impact of Ethoxylation Degree on Synthesis Outcomes

The degree of ethoxylation, which is the average number of ethylene oxide units (n) in the polyoxyethylene chain, is a critical parameter that significantly influences the synthesis and properties of the final product. researchgate.net In the case of diethylene glycol monododecyl ether, the target degree of ethoxylation is n=2.

During the synthesis via ethoxylation, the reaction does not produce a single compound but rather a distribution of oligomers with varying numbers of ethoxylate units. acs.org Catalysts play a crucial role in determining the narrowness of this distribution. acs.org While basic catalysts like KOH lead to a broader distribution, more advanced catalysts have been developed to achieve narrow-range ethoxylates. google.com

The distribution of ethoxymers affects the physicochemical properties of the product mixture. A higher degree of ethoxylation generally increases the hydrophilicity and water solubility of the surfactant. researchgate.net Therefore, controlling the ethoxylation process to achieve a distribution centered around n=2 is essential for obtaining a product with the desired characteristics of diethylene glycol monododecyl ether. The presence of unreacted alcohol and other oligomers will alter the properties of the bulk material.

Characterization of Synthesized Products via Advanced Analytical Techniques

A suite of advanced analytical techniques is employed to confirm the successful synthesis, purity, and structural integrity of diethylene glycol monododecyl ether and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of glycol ethers. gcms.czfishersci.com GC separates the components of a mixture based on their volatility and interaction with the column's stationary phase, while MS provides mass information for identification. gcms.cz For glycol ethers, fragmentation in the mass spectrometer often occurs via alpha-cleavage, breaking the C-C bond next to an ether oxygen. libretexts.orgmiamioh.edu The resulting fragmentation pattern provides a fingerprint for the molecule's structure. The analysis of complex mixtures of ethoxylates can identify the distribution of oligomers. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing less volatile compounds and for characterizing the distribution of ethoxymers. researchgate.net To enhance detection by electrospray ionization (ESI) mass spectrometry, alcohol ethoxylates are often derivatized into their sulfate forms (AES), which ionize readily in negative ion mode. researchgate.net LC-MS can effectively separate the oligomers based on the length of both the alkyl and ethoxylate chains, providing detailed characterization of the product mixture. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information.

¹H NMR can be used to identify the different proton environments in the molecule. For diethylene glycol monododecyl ether, characteristic signals would correspond to the terminal methyl group of the dodecyl chain, the repeating methylene (B1212753) groups of the alkyl chain, the methylene groups of the diethylene glycol unit, and the terminal hydroxyl proton. youtube.comresearchgate.netchemicalbook.comchemicalbook.com The integration of these signals can confirm the ratio of the alkyl and ethoxy groups.

¹³C NMR provides information on the carbon skeleton of the molecule.

¹⁷O NMR has also been used to study the oxygen environments in glycol ethers, offering further structural confirmation. researchgate.net

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of diethylene glycol monododecyl ether would show characteristic absorption bands for C-H stretching from the alkyl chain, a strong C-O stretching band for the ether linkages, and a broad O-H stretching band for the terminal hydroxyl group. nist.gov The disappearance of the O-H band and the appearance of S=O and S-O stretching bands would confirm the successful conversion to a sulfate derivative.

Advanced Spectroscopic and Scattering Characterization of Diethylene Glycol Monododecyl Ether Systems

Spectroscopic Techniques for Structural Elucidation

Spectroscopy allows for the probing of molecular structure and dynamics. For diethylene glycol monododecyl ether, techniques like infrared, Raman, and nuclear magnetic resonance spectroscopy are crucial for understanding its conformational properties and solution behavior.

Infrared and Raman Spectroscopy for Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for investigating the vibrational modes of molecules, which are highly sensitive to their conformation. In diethylene glycol monododecyl ether (C12E2), the conformational flexibility primarily resides in the C-C and C-O bonds of the diethylene glycol headgroup.

Studies on similar diethylene glycol monoalkyl ethers have shown that the OCH2-CH2O groups can exist in either a gauche or a trans conformation. Analysis of the CH2 rocking modes in the 800-950 cm⁻¹ region of the IR and Raman spectra is particularly useful for this determination. Research indicates that for diethylene glycol monoalkyl ethers, the OCH2CH2O groups predominantly adopt the gauche conformation in both the liquid state and in solution. researchgate.net The Raman spectra of ethylene (B1197577) glycol, a related compound, have been used to identify specific lines that act as indicators for different molecular conformations. researchgate.netnih.gov For instance, the disappearance of certain Raman bands upon solidification, which are present in the liquid state, has been attributed to the presence of the trans conformer in the liquid phase. researchgate.net

The IR spectrum of diethylene glycol monododecyl ether shows characteristic absorption bands. Key wavenumbers for diethylene glycol have been identified at approximately 881 cm⁻¹ and 1083 cm⁻¹. nih.gov A gas-phase IR spectrum of diethylene glycol monododecyl ether displays major transmittance minima corresponding to C-H stretching vibrations around 2800-3000 cm⁻¹, a broad O-H stretching band centered around 3400-3500 cm⁻¹, and C-O stretching vibrations in the 1050-1150 cm⁻¹ region. nist.gov

Table 1: Characteristic Infrared Wavenumbers for Diethylene Glycol

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 881 | Characteristic vibration for DEG | nih.gov |

| 1083 | Characteristic vibration for DEG | nih.gov |

| ~1100 | C-O Stretching | nist.gov |

| ~2900 | C-H Stretching | nist.gov |

| ~3450 | O-H Stretching | nist.gov |

This data is crucial for analyzing the conformational state of the ether's flexible oxyethylene chain, which in turn influences its packing in micelles and at interfaces.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for obtaining atomic-resolution structural information of molecules in solution. nih.gov For diethylene glycol monododecyl ether, ¹H NMR provides a detailed map of the proton environments along the alkyl chain and the ethylene glycol headgroup. mdpi.com

In a typical ¹H NMR spectrum of a diethylene glycol ether derivative in a solvent like CDCl₃, distinct signals can be assigned to the various protons. spectrabase.com The terminal methyl group (CH₃) of the dodecyl chain appears as a triplet at the highest field (lowest chemical shift, ~0.8-0.9 ppm). The methylene (B1212753) groups (CH₂) of the alkyl chain produce a complex multiplet, often a broad singlet, around 1.2-1.4 ppm. The methylene groups of the ethylene glycol unit and those adjacent to the ether linkages appear as distinct multiplets at a lower field (higher chemical shift, typically in the range of 3.4-3.7 ppm) due to the deshielding effect of the neighboring oxygen atoms. researchgate.netchemicalbook.com The terminal hydroxyl (OH) proton signal is often broad and its chemical shift is dependent on concentration and temperature due to hydrogen bonding and chemical exchange. mdpi.com

Table 2: Typical ¹H NMR Chemical Shift Ranges for Diethylene Glycol Ether Derivatives

| Proton Group | Typical Chemical Shift (ppm) | Multiplicity |

| Alkyl Chain CH₃ | ~0.8 - 0.9 | Triplet |

| Alkyl Chain (CH₂)n | ~1.2 - 1.4 | Multiplet |

| -O-CH₂-CH₂-O- and R-O-CH₂- | ~3.4 - 3.7 | Multiplet |

| -CH₂-OH | ~3.7 - 3.8 | Multiplet |

These solution-state NMR studies confirm the molecular structure and can also provide insights into intermolecular interactions and the local environment of different parts of the molecule upon aggregation.

Scattering Methods for Self-Assembly and Interfacial Structure Determination

Scattering techniques are essential for characterizing the supramolecular structures formed by surfactants like diethylene glycol monododecyl ether. These methods provide information on the size, shape, and arrangement of aggregates such as micelles and the structure of adsorbed layers at interfaces.

Small-Angle Neutron Scattering (SANS) for Micellar and Aggregate Structures

Small-Angle Neutron Scattering (SANS) is a powerful technique for studying the structure of colloidal systems, such as micellar solutions, on a length scale of 1 to 1000 nm. ias.ac.inresearchgate.net It provides detailed information on the shape, size, and interactions of the aggregates. The technique relies on the scattering of a neutron beam by the sample, where the scattering contrast can be manipulated by using deuterated solvents (like D₂O) or deuterated surfactant molecules. ias.ac.in

For nonionic surfactants of the alkyl poly(ethylene glycol) ether type, SANS studies reveal that they typically form small, nearly spherical or slightly ellipsoidal micelles in aqueous solutions. ias.ac.in The scattering data can be fitted to models to extract key parameters of the micelles. elsevier.com

Table 3: Micellar Parameters of Dodecyl Ethoxylate Surfactants from SANS Studies

| Surfactant System | Aggregation Number | Micellar Shape | Reference |

| C₁₂E₆ in D₂O | ~120 | Ellipsoidal | elsevier.com |

| C₁₂E₁₀ / SDS mixed micelles (10 wt% total) | 40 - 130 | Prolate Ellipsoidal | ias.ac.in |

| C₁₄E₇ in D₂O | 180 | Not specified | researchgate.net |

Note: Data for closely related surfactants are presented to illustrate typical findings.

The analysis of SANS data allows for the determination of the aggregation number (the number of surfactant molecules per micelle), the dimensions of the micellar core (formed by the hydrophobic dodecyl chains) and the corona (formed by the hydrated diethylene glycol headgroups). Furthermore, SANS can probe inter-micellar interactions through the analysis of the structure factor, S(Q), which provides information on how micelles are spatially arranged relative to each other. ias.ac.in

Neutron Reflection (NR) for Interfacial Layer Analysis

Neutron Reflection (NR) is a surface-sensitive technique used to obtain structural details of thin films and adsorbed layers at interfaces, such as the air-water or solid-liquid interface. It provides information on the thickness, roughness, and composition of the layer normal to the surface with angstrom-level resolution.

For surfactants like diethylene glycol monododecyl ether, NR is used to study the structure of the adsorbed monolayer at the air-water interface. By selectively deuterating parts of the surfactant molecule (e.g., the alkyl chain or the headgroup) or the solvent, a detailed picture of the layer structure can be constructed. Studies on the closely related surfactant triethylene glycol monododecyl ether (C12E3) have provided significant insights. ox.ac.uk These studies show that the thickness of the alkyl chain region and the ethylene glycol region of the adsorbed layer vary with surface concentration. ox.ac.uk

Table 4: Structural Parameters of Adsorbed C12E3 Layer at the Air-Water Interface from NR

| Area per Molecule (Ų) | Alkyl Chain Layer Thickness (Å) | Ethylene Glycol Layer Thickness (Å) | Reference |

| 36 | 14 ± 1 | 13 ± 1 | ox.ac.uk |

| 89 | 10 ± 1.5 | 5 ± 2 | ox.ac.uk |

The data reveals that at high surface concentrations (smaller area per molecule), both the hydrocarbon and headgroup regions are more extended. Isotopic labeling has further established that the alkyl chain is significantly tilted away from the surface normal. ox.ac.uk NR is thus invaluable for understanding how diethylene glycol monododecyl ether molecules arrange themselves at interfaces, which is fundamental to their role in foams, emulsions, and surface modification.

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a widely used technique for measuring the size of particles and macromolecules in suspension, typically in the sub-micron range. horiba.commalvernpanalytical.com The method works by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. researchgate.net The rate of these fluctuations is related to the particle's translational diffusion coefficient, which in turn can be used to calculate the hydrodynamic radius (Rₕ) of the particle via the Stokes-Einstein equation.

For diethylene glycol monododecyl ether, DLS is primarily used to determine the size distribution of its micelles in aqueous solution. The technique provides the mean hydrodynamic radius of the micelles and an estimate of the polydispersity of the sample, which indicates the width of the size distribution. nih.gov DLS is particularly useful for monitoring changes in micelle size as a function of concentration, temperature, or the addition of other substances. For example, an increase in the average micelle size can indicate a change in micelle shape or the onset of aggregation. researchgate.net The hydrodynamic size is a critical parameter as it represents the effective size of the hydrated micelle in solution. researchgate.net

Microscopy Techniques for Morphological Investigation

The visualization of the supramolecular structures formed by surfactants in solution is key to understanding their function. Electron microscopy techniques, which offer high resolution, are particularly suited for this purpose.

Scanning Electron Microscopy (SEM) for Supramolecular Structures

Standard Scanning Electron Microscopy (SEM) provides topographical information at the sub-micron level with a large depth of field. However, its application to aqueous surfactant systems like those of Diethylene glycol monododecyl ether requires special preparation techniques to handle the liquid, volatile nature of the sample. The high vacuum conditions of a conventional SEM would cause the water to evaporate, destroying the native, solvated supramolecular structures.

Calorimetric Approaches for Phase Transition Studies

Calorimetry is a fundamental tool for characterizing the thermal transitions of materials, providing quantitative data on events like melting and crystallization.

Differential Scanning Calorimetry (DSC) in Surfactant Systems

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature. linseis.commdpi.com This allows for the precise determination of phase transition temperatures and the enthalpy (ΔH) associated with these transitions. For a surfactant like Diethylene glycol monododecyl ether, DSC can detect the melting from a solid state to a liquid state. This transition appears as an endothermic peak on a DSC thermogram, from which the melting temperature (T_m) and the enthalpy of fusion (ΔH_fus) can be determined. linseis.comcaltech.edu

The study of the binary system of Diethylene glycol monododecyl ether and water with DSC can reveal the formation of different hydrated crystal forms and liquid crystalline phases, each with its own characteristic thermal signature. researchgate.net While extensive experimental DSC data for this specific compound is not widely published, available technical data indicates a melting point below 10 °C and a setting temperature of approximately 5 °C. Predicted values for its thermal properties are also available through computational methods.

Rheological Characterization of Diethylene Glycol Monododecyl Ether Solutions

The rheology, or flow behavior, of surfactant solutions is critical for their application in formulations where viscosity control is essential. Diethylene glycol monododecyl ether, also known as Laureth-2, is used as a rheology modifier in various products. chemeo.comnih.gov The rheological properties of its aqueous solutions are highly dependent on concentration, temperature, and the types of supramolecular structures present.

At low concentrations, the surfactant exists as individual molecules or small spherical micelles, and the solution exhibits low viscosity, similar to that of the solvent. As the concentration increases, these micelles can grow and entangle, forming structures like wormlike micelles. This structural transition leads to a dramatic increase in the solution's viscosity and the emergence of viscoelastic behavior. nih.govmdpi.com

Viscoelasticity is characterized by both viscous (energy-dissipating) and elastic (energy-storing) properties. These are quantified using oscillatory rheometry, which measures the storage modulus (G') and the loss modulus (G''). The storage modulus represents the elastic component, while the loss modulus represents the viscous component. For a viscoelastic solution, G' and G'' are functions of the oscillation frequency. In many surfactant systems, at low frequencies, the viscous behavior dominates (G'' > G'), while at higher frequencies, the elastic behavior becomes more prominent (G' > G''). mdpi.com

While specific studies detailing the full rheological profile of simple Diethylene glycol monododecyl ether-water systems are limited, technical data for the pure compound provides a baseline for its viscous properties.

Colloidal Self Assembly and Aggregate Formation of Diethylene Glycol Monododecyl Ether

Micellization Behavior in Aqueous Media

Critical Micelle Concentration (CMC) Determination and Influencing Factors

The critical micelle concentration (CMC) is a fundamental characteristic of a surfactant, defined as the concentration above which surfactant molecules self-assemble to form micelles. wikipedia.org For Diethylene glycol monododecyl ether, also known as C12E2, this value is influenced by several factors, including temperature and the presence of additives like salts. wikipedia.orgaatbio.com

The structure of the surfactant molecule itself plays a crucial role. The hydrophobicity of the alkyl chain and the nature of the hydrophilic headgroup affect the CMC. Generally, increased hydrophobicity of the surfactant leads to a lower CMC. aatbio.com Non-ionic surfactants, such as Diethylene glycol monododecyl ether, tend to have lower CMCs in aqueous solutions compared to their ionic counterparts. aatbio.com

Temperature: The effect of temperature on the CMC of non-ionic surfactants like C12E2 is complex. Initially, an increase in temperature often leads to a decrease in the CMC. This is attributed to the reduced hydration of the hydrophilic ethylene (B1197577) oxide groups, which favors micelle formation. nih.govjsirjournal.com However, at higher temperatures, the disruption of the structured water around the hydrophobic chains can lead to an increase in the CMC. aatbio.com This results in a characteristic U-shaped curve when plotting CMC against temperature, with a minimum CMC at a specific temperature. nih.govresearchgate.netscispace.com For some polyoxyethylene glycol monoethers, this minimum is observed around 50 °C. nih.govscispace.com

Additives: The presence of electrolytes can significantly alter the CMC. In solutions with high ionic strength, the repulsion between the hydrophilic head groups of the surfactant molecules is reduced due to the presence of counter-ions. This facilitates micellization, resulting in a lower CMC. aatbio.comput.ac.irresearchgate.net The addition of salts like sodium chloride (NaCl) has been shown to decrease the CMC of surfactants. put.ac.irorientjchem.org For non-ionic surfactants, the addition of salts can lower the CMC by causing a "salting-out" effect on the alkyl chains. researchgate.net

Conversely, certain organic additives, such as urea, can disrupt the hydrogen bonding network of water, which can lead to an increase in the CMC. aatbio.com

Below is a table summarizing the factors that influence the CMC of Diethylene glycol monododecyl ether:

| Factor | Effect on CMC | Mechanism |

| Increase in Temperature | Initially decreases, then increases | Reduced hydration of hydrophilic groups favors micellization at lower temperatures. Disruption of water structure around hydrophobic tails increases CMC at higher temperatures. aatbio.comnih.govresearchgate.net |

| Addition of Electrolytes (Salts) | Decreases | Reduced repulsion between hydrophilic head groups and "salting-out" effect on hydrophobic chains. aatbio.comput.ac.irresearchgate.net |

| Presence of Organic Additives (e.g., Urea) | Increases | Disruption of water's hydrogen bonding network. aatbio.com |

| Increased Hydrophobicity of Surfactant | Decreases | Stronger driving force for the hydrophobic tails to aggregate. aatbio.com |

Thermodynamics of Micelle Formation

The process of micelle formation is governed by thermodynamic principles, with the Gibbs free energy of micellization (ΔG°mic) being the key parameter. wikipedia.org This process is spontaneous when ΔG°mic is negative. The thermodynamic parameters, including the enthalpy (ΔH°mic) and entropy (ΔS°mic) of micellization, provide insight into the driving forces behind this self-assembly process. researchgate.netnih.gov

The enthalpy of micellization (ΔH°mic) for non-ionic surfactants can be either positive (endothermic) or negative (exothermic). nih.govijert.org A positive enthalpy indicates that the process is endothermic. inflibnet.ac.in The temperature dependence of the CMC can be used to determine these thermodynamic parameters. nih.gov For n-dodecyl polyoxyethylene glycol monoether, it has been observed that the CMC first decreases to a minimum and then increases as the temperature rises. nih.gov

The relationship between the thermodynamic parameters is given by the equation:

ΔG°mic = ΔH°mic - TΔS°mic

A summary of the thermodynamic parameters of micellization is presented in the table below:

| Thermodynamic Parameter | Description | Driving Force |

| Gibbs Free Energy (ΔG°mic) | The overall energy change during micellization. A negative value indicates a spontaneous process. wikipedia.org | The primary indicator of the spontaneity of micelle formation. |

| Enthalpy (ΔH°mic) | The heat absorbed or released during micellization. Can be positive (endothermic) or negative (exothermic). nih.govijert.org | An enthalpically driven process has a negative ΔH°mic. |

| Entropy (ΔS°mic) | The change in disorder of the system during micellization. Often positive for non-ionic surfactants. nih.govinflibnet.ac.in | An entropically driven process has a large, positive ΔS°mic, primarily due to the hydrophobic effect. nih.govinflibnet.ac.in |

It's important to note that an enthalpy-entropy compensation effect has been observed for some surfactant systems. researchgate.net

Micellar Structure and Morphology: Spherical, Rod-like, and Vesicular Aggregates

Diethylene glycol monododecyl ether, like other non-ionic surfactants, can form various aggregate structures in aqueous solutions, with the morphology depending on factors such as concentration, temperature, and the presence of additives. The primary structures observed are spherical, rod-like (or cylindrical), and vesicular aggregates.

At concentrations just above the CMC, surfactants typically form spherical micelles . These are the simplest form of aggregates, with the hydrophobic dodecyl chains forming a core and the hydrophilic diethylene glycol ether headgroups forming a shell that is in contact with the surrounding water. nih.gov

As the surfactant concentration increases, a transition from spherical to rod-like or cylindrical micelles can occur. researchgate.net This transition is driven by a reduction in the repulsive forces between the headgroups, allowing for a more elongated packing of the surfactant molecules.

Under certain conditions, more complex structures such as vesicles can form. Vesicles are spherical bilayers enclosing an aqueous core. The formation of these different aggregate shapes can be understood in terms of the surfactant packing parameter, which relates the headgroup area to the volume and length of the hydrophobic tail. researchgate.net A packing parameter of less than 1/3 favors the formation of spherical micelles, while values between 1/3 and 1/2 promote the formation of cylindrical micelles, and values between 1/2 and 1 lead to the formation of bilayers and vesicles. researchgate.net

The table below outlines the different aggregate structures of Diethylene glycol monododecyl ether:

| Aggregate Structure | Description | Conditions for Formation |

| Spherical Micelles | The simplest aggregate form with a hydrophobic core and a hydrophilic shell. nih.gov | Typically form at concentrations just above the CMC. |

| Rod-like/Cylindrical Micelles | Elongated aggregates formed by the linear growth of spherical micelles. | Often form at higher surfactant concentrations. researchgate.net |

| Vesicles | Spherical bilayers enclosing an aqueous compartment. | Can form under specific conditions of concentration and temperature. |

Self-Assembly in Non-Aqueous and Mixed Solvent Systems

Reverse Micelle Formation and Water Solubilization

In non-polar organic solvents, Diethylene glycol monododecyl ether can form reverse micelles (also known as inverted micelles). In these aggregates, the hydrophilic headgroups are oriented towards the interior, creating a polar core, while the hydrophobic tails extend outwards into the non-polar solvent. nih.gov

A key property of reverse micelles is their ability to solubilize water in their polar core. nih.gov The amount of water that can be solubilized is often expressed as the molar ratio of water to surfactant. The solubilization of water into the reverse micellar core can be either an exothermic or endothermic process, depending on the specific surfactant and solvent system. This process involves the breaking of hydrogen bonds in bulk water (endothermic) and the interaction of water with the surfactant headgroups (exothermic). pku.edu.cn

The formation and properties of reverse micelles are crucial for applications such as enzyme catalysis in non-aqueous media and liquid-liquid extraction. nih.govnih.gov

Influence of Solvent Polarity and Interactions

The self-assembly behavior of Diethylene glycol monododecyl ether is significantly influenced by the properties of the solvent system, particularly its polarity and ability to form hydrogen bonds. ijert.org

In mixed solvent systems , such as water-ethylene (B12542467) glycol mixtures, the aggregation behavior of surfactants can be altered. The addition of a co-solvent like ethylene glycol can affect the CMC and the thermodynamics of micellization. ijert.orgresearchgate.net Generally, the presence of organic co-solvents can make the micellization process less favorable compared to in pure water. ijert.org This is because the co-solvent can increase the solubility of the surfactant monomers, thereby increasing the CMC.

The polarity of the solvent plays a critical role. In highly polar solvents with strong hydrogen bonding capabilities, such as formamide (B127407) and glycerol (B35011), micelle formation is possible. ijert.org Even in less polar solvents with weaker hydrogen bonding, like acetone (B3395972) and acetonitrile, micelle formation can still occur. ijert.org The aggregation behavior is a result of the complex interplay between surfactant-solvent and solvent-solvent interactions. researchgate.net

The table below summarizes the self-assembly behavior in different solvent systems:

| Solvent System | Aggregate Type | Key Influencing Factors |

| Non-polar Organic Solvents | Reverse Micelles | Formation of a polar core by hydrophilic headgroups. nih.gov |

| Mixed Aqueous-Organic Solvents | Micelles (altered properties) | Solvent polarity, hydrogen bonding capacity, and co-solvent concentration affect CMC and thermodynamics. ijert.orgresearchgate.net |

Lamellar and Liquid Crystalline Phase Formation

Diethylene glycol monododecyl ether (C12E2) is a non-ionic surfactant that exhibits a rich and complex phase behavior in aqueous solutions. Within a remarkably small window of temperature and concentration, it forms a variety of lyotropic liquid-crystal phases, including a lamellar phase (Lα), a sponge phase (L3), and two distinct bicontinuous cubic phases (V1 and V2). bohrium.comnih.govnih.gov The lamellar phase consists of surfactant bilayers arranged in parallel sheets, separated by layers of water. This intricate phase behavior positions C12E2 as similar in some respects to polar lipids like monoglycerides, yet it retains features characteristic of ethoxylated surfactants, such as a liquid-liquid miscibility gap. bohrium.comnih.gov

The formation of these liquid crystalline structures is governed by the balance of forces at the molecular level, specifically the hydrophilic-hydrophobic balance of the surfactant molecule. nih.gov The relatively short two-unit ethylene oxide headgroup of C12E2 results in low solubility in water and causes an "interference" between the liquid-liquid miscibility gap and the lamellar liquid crystal region. nih.govnih.gov This interference is credited with the creation of the diverse array of liquid crystal phases observed in the C12E2-water system. nih.gov

The influence of electrolytes on the phase behavior of non-ionic surfactants like diethylene glycol monododecyl ether is generally less pronounced compared to their effects on ionic surfactants. nih.gov In ionic systems, electrolytes screen the electrostatic repulsion between charged head-groups, significantly promoting aggregation. For non-ionic surfactants, this primary mechanism is absent. However, electrolytes can still modify phase transitions through more subtle interactions, often described by the Hofmeister series, which ranks ions based on their ability to structure water ("salting-out" vs. "salting-in" effects). nih.gov

While specific, detailed studies on the structural evolution of C12E2 phases induced by a range of common electrolytes are not extensively documented, research on related systems provides insight. For instance, studies on other non-ionic surfactants have shown that the addition of salts can lead to a reduction in the critical micelle concentration (CMC), although this effect is often much smaller than for ionic surfactants. researchgate.net The specific ions play a distinct role; for N-acyl-N-methylglucamides, the effect on lowering the CMC for cations follows the order Ca²⁺ > Na⁺ > K⁺ > Cs⁺ > Li⁺, and for anions, SO₄²⁻ > CO₃²⁻ > Cl⁻ > Br⁻ > I⁻. researchgate.net

In systems where the electrolyte is a core component of a functional material, its role is integral. For example, in a lyotropic liquid crystalline gel electrolyte formed with a related surfactant, C12E10, lithium iodide (LiI) and water, the salt is essential for the formation and ionic conductivity of the hexagonal mesophase. bohrium.com In such cases, the water-to-salt mole ratio directly influences the structure and properties of the liquid crystalline phase. bohrium.com While this demonstrates that electrolytes can be crucial in specific formulations, the general effect on the phase boundaries of a simple C12E2-water system is primarily through the modification of water structure and surfactant hydration.

Table 1: General Effects of Electrolytes on Non-Ionic Surfactant Properties This table summarizes general trends observed for non-ionic surfactants, as direct data for C12E2 is limited.

| Property | Effect of Adding Electrolyte | Governing Principle | Reference |

|---|---|---|---|

| Critical Micelle Concentration (CMC) | Generally decreases, but the effect is much weaker than for ionic surfactants. | Salting-out effects can dehydrate the hydrophilic head-groups, favoring aggregation at lower concentrations. | researchgate.net |

| Phase Transition Temperatures | Can increase or decrease depending on the specific ions and their concentration (Hofmeister effect). | Ions that are "salting-out" (kosmotropes) tend to stabilize ordered phases, while "salting-in" ions (chaotropes) can destabilize them. | nih.gov |

| Liquid Crystal Stability | At low concentrations, electrolytes can increase the thermal stability of liquid crystalline phases. At higher concentrations, they can induce phase separation ("salting-out"). | The effect depends on the balance between stabilizing the surfactant structure and inducing phase separation. | nih.gov |

Influence of Molecular Architecture on Self-Assembly

The length of the ethylene oxide (EO) chain is a dominant factor in the phase behavior of CmEn surfactants. researchgate.net A systematic increase in the number of EO units (n) increases the hydrophilicity of the molecule and the effective size of its headgroup.

For diethylene glycol monododecyl ether (C12E2), the short EO chain leads to a delicate hydrophilic-lipophilic balance, resulting in the formation of complex liquid crystalline phases like lamellar and bicontinuous cubic structures at relatively low temperatures. bohrium.comnih.gov As the EO chain length increases within the C12En series, the surfactant becomes more water-soluble and the phase behavior changes significantly.

C12E2 (n=2): Exhibits a rich variety of liquid crystal phases within a narrow temperature-composition window, including lamellar, sponge, and cubic phases. bohrium.comnih.gov

C12E4 (n=4): The liquid-liquid miscibility gap occurs at a higher temperature (4.0 °C) compared to C12E2, and the phase diagram shows different features. bohrium.comnih.gov

C12E6 (n=6): Behaves as a more typical soluble surfactant, forming traditional hexagonal and lamellar phases over large temperature-composition regions. The miscibility gap is at a much higher temperature, preventing the complex interference seen with C12E2. bohrium.comnih.gov

A comprehensive study on polysorbate compounds found a distinct correlation between the EO chain length and the ability to crystallize, identifying a critical number of approximately 6 EO units per chain as necessary for the headgroup to crystallize. diva-portal.orgresearchgate.net This highlights the profound impact of the EO chain length on the thermotropic behavior and solid-state properties of these molecules. diva-portal.org

The length of the hydrophobic alkyl chain (m) also plays a crucial role in the self-assembly process, primarily by influencing the hydrophobic interactions that drive aggregation. Increasing the alkyl chain length generally enhances the tendency for the surfactant to self-assemble and lowers its critical micelle concentration (CMC).

Longer alkyl chains increase the van der Waals interactions within the hydrophobic core of the aggregates, which promotes the formation of more ordered structures. For example, in self-assembled monolayers of alkyl phosphates, a higher degree of order and packing density was observed for molecules with alkyl chains longer than 15 carbon atoms. This principle applies to the formation of bilayers in lamellar phases, where longer chains lead to stronger interactions and can affect the phase transition temperatures and mechanical properties of the assembled structures. While C12E2 is defined by its 12-carbon dodecyl chain, changing this length would fundamentally alter its phase diagram. A shorter chain (e.g., C8E2) would be more hydrophilic and likely form less complex phases, while a longer chain (e.g., C16E2) would be more lipophilic, favoring the formation of lamellar or inverted phases at different concentrations and temperatures.

Table 2: Influence of Molecular Architecture on CmEn Surfactant Phase Behavior

| Surfactant (CmEn) | Alkyl Chain (m) | EO Chain (n) | Observed Phase Behavior/Properties | Reference |

|---|---|---|---|---|

| C12E2 | 12 | 2 | Complex phase behavior with sponge, bicontinuous cubic, and lamellar phases in a narrow T-C window. | bohrium.comnih.govnih.gov |

| C12E4 | 12 | 4 | Intermediate behavior; liquid-liquid miscibility gap at a higher temperature than C12E2. | bohrium.comnih.gov |

| C12E6 | 12 | 6 | Behaves as a soluble surfactant with traditional hexagonal and lamellar phases over broad regions. | bohrium.comnih.gov |

| C12E8 | 12 | 8 | Similar to C12E6, exhibits traditional surfactant-like behavior with large lamellar and hexagonal phase regions. | nih.gov |

| C10 to C18 (general) | 10-18 | (varies) | Increasing alkyl chain length generally decreases CMC and promotes more ordered, densely packed structures due to stronger van der Waals forces. |

Interfacial Adsorption Phenomena of Diethylene Glycol Monododecyl Ether

Adsorption at Air/Water Interfaces

The air/water interface represents a fundamental system for studying the self-assembly of surfactant molecules. The adsorption of C12E2 at this interface leads to the formation of a structured molecular monolayer.

When Diethylene Glycol Monododecyl Ether is introduced into water, its molecules migrate to the surface to reduce the system's free energy, forming a monomolecular layer. Molecular dynamics simulations of C12E2 at the air/water interface show that at a surface coverage corresponding to its critical micelle concentration, the area per molecule is approximately 34 Ų. researchgate.net The thickness of this adsorbed layer has been estimated from these simulations and found to be in good agreement with experimental data from neutron reflection. researchgate.net

Studies on analogous long-chain ethoxylated alcohols, such as Diethylene Glycol Mono-n-octadecyl Ether (C18E2) and Diethylene Glycol Mono-n-hexadecyl Ether (C16E2), provide further insight into monolayer behavior. At temperatures of 15°C and above, these monolayers can exist in distinct phases: a gas (G) phase, a liquid expanded (LE) phase, and a liquid condensed (LC) phase. nih.gov Compression of the monolayer can induce a first-order phase transition from the LE to the LC phase. nih.gov Depending on the subphase temperature, a variety of two-dimensional structures can be observed. For C18E2, these domains become larger and more compact as the temperature rises, eventually forming faceted structures with sharp edges at 30°C and above. nih.gov In monolayers of C16E2, structures can range from irregular nuclei at lower temperatures (10-15°C) to spiral and circular domains at higher temperatures (20-26°C). researchgate.net

Table 1: Structural Characteristics of Ethoxylated Alcohol Monolayers at the Air/Water Interface

| Compound | Parameter | Value/Observation | Source |

|---|---|---|---|

| Diethylene Glycol Monododecyl Ether (C12E2) | Area per Molecule (at CMC) | 34 Ų | researchgate.net |

| Adsorbed Layer Thickness | Consistent with neutron reflection data | researchgate.net | |

| Diethylene Glycol Mono-n-octadecyl Ether (C18E2) | Phases Observed (≥15°C) | Gas (G), Liquid Expanded (LE), Liquid Condensed (LC) | nih.gov |

| Domain Morphology (≥30°C) | Faceted structures with sharp edges and corners | nih.gov | |

| Diethylene Glycol Mono-n-hexadecyl Ether (C16E2) | Domain Morphology (20-22°C) | Spiral structures | researchgate.net |

| Domain Morphology (≥26°C) | Circular domains | researchgate.net |

At the air/water interface, C12E2 molecules adopt specific orientations and conformations to accommodate the hydrophilic and hydrophobic environments. Molecular dynamics simulations indicate that the long polar headgroups are tilted towards the aqueous subphase due to strong interactions with water molecules. researchgate.net This interaction also influences the conformation of the headgroup itself, resulting in a distinct preference for the C-C bonds within the headgroup to adopt a gauche conformation. researchgate.net

Spectroscopic studies on similar surfactants provide additional details. For C16E2, Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS) measurements indicate that the transition dipole moment of the ether linkage (C-O-C) is oriented perpendicular to the water surface. researchgate.net This study also suggests that the transition from a liquid-expanded to a liquid-condensed phase involves an increase in the planar trans zigzag conformation of the hydrocarbon chains. researchgate.net Conversely, for C18E2, analysis of methylene (B1212753) stretching modes suggests that the ratio of trans to gauche conformers in the hydrocarbon chains remains virtually constant during monolayer compression, although the rotational freedom of the molecules is reduced. nih.gov

The interaction between the polar headgroup of the surfactant and the aqueous phase is a defining feature of the interfacial layer. For C12E2, molecular dynamics studies have revealed a strong tendency for water molecules to form hydrogen-bonded bridged structures with the oxygen atoms within the same surfactant chain. researchgate.net This structured water arrangement is integral to the stability and conformation of the headgroup at the interface. researchgate.net The hydration state is also sensitive to temperature. In studies of C16E2, it was observed that increasing temperature leads to dehydration of the ethylene (B1197577) oxide chain. researchgate.net This loss of associated water molecules increases the hydrophobicity of the headgroup region. researchgate.net

Adsorption at Oil/Water Interfaces

The adsorption of C12E2 at the interface between oil and water is fundamental to its role in forming and stabilizing emulsions. The molecular arrangement at this interface dictates the macroscopic properties of the emulsion.

Low molecular weight surfactants like Diethylene Glycol Monododecyl Ether adsorb rapidly at the oil/water interface, leading to a significant reduction in interfacial tension. nih.gov The adsorbed molecules form an interfacial film that acts as a physical barrier, preventing the coalescence of oil droplets. nih.gov The rheological properties of this film are crucial for emulsion stability. It is generally accepted that a predominantly elastic interfacial layer provides greater stability against mechanical stress than a primarily viscous one. nih.gov The complex modulus, a measure of the viscoelasticity of the interface, can be influenced by the surfactant concentration. nih.gov For instance, in some systems containing pea protein and mono- and diglycerides, the complex modulus decreased as the concentration of the small-molecule surfactant increased. nih.gov

Table 2: General Interfacial Properties of Surfactant-Stabilized Oil/Water Systems

| Property | Description | Significance | Source |

|---|---|---|---|

| Interfacial Tension | The force per unit length existing at the interface between two immiscible liquid phases. | Surfactants significantly reduce this tension, facilitating emulsion formation. | nih.gov |

| Interfacial Elasticity | The ability of the interface to resist deformation and recover its original state. | Higher elasticity is linked to greater emulsion stability against coalescence. | nih.gov |

| Interfacial Viscosity | The resistance of the interface to flow. | Contributes to the overall stability by dampening droplet movement and deformation. | nih.gov |

| Complex Modulus | A measure combining the elastic and viscous properties of the interface. | Characterizes the overall viscoelastic nature of the interfacial film. | nih.gov |

The presence of an oil phase influences the packing and conformation of surfactant molecules at the interface. The molecular structure of the emulsifier, including both the headgroup and the hydrophobic tail, impacts the properties of the interfacial film. nih.gov The polarity of the oil phase also plays a role; more polar oils can lead to a larger area per surfactant molecule at the interface. nih.gov The conformation of the adsorbed surfactant can, in turn, affect the properties of the oil phase, for example, by accelerating or decelerating the crystallization of dispersed fats during cooling. nih.gov Molecular simulations have shown that surfactants can adsorb stably at the oil-water interface, forming a distinct interfacial film that modifies the system's properties. researchgate.net

Role in Emulsion Formation and Stability

Diethylene glycol monododecyl ether (C12E2), as a nonionic surfactant, plays a crucial role in the formation and stabilization of emulsions, which are dispersions of one immiscible liquid in another. Its effectiveness stems from its amphiphilic molecular structure, consisting of a hydrophilic diethylene glycol head and a hydrophobic dodecyl tail. This structure allows the molecule to position itself at the oil-water interface, reducing the interfacial tension between the two phases.

The reduction in interfacial tension is a key factor in emulsion formation, as it lowers the energy required to break down the dispersed phase into smaller droplets, thereby facilitating the emulsification process. Molecular dynamics simulations of C12E2 at an air/water interface show that the surfactant forms a distinct monolayer, effectively altering the interfacial properties. researchgate.net In oil-in-water emulsions, the hydrophobic tails orient themselves into the oil phase while the hydrophilic heads remain in the aqueous phase, creating a stabilizing film around the oil droplets.

The stability of these emulsions is influenced by several factors. The concentration of the surfactant is critical; a sufficient amount is needed to cover the surface of the droplets and prevent them from coalescing. Studies on similar poly(ethylene glycol) alkyl ether surfactants show that factors like the size of the hydrophilic head group and the composition of the oil phase can impact droplet size and long-term stability. mdpi.com For instance, the addition of agents like ethylene glycol or glycerol (B35011) to surfactant-water-oil mixtures can alter emulsion properties, such as droplet size and stability, by affecting the hydrophilicity and interfacial adsorption at the oil-water interface. researchgate.netnih.gov The presence of C12E2 at the interface creates a protective barrier that can prevent droplet coalescence through steric hindrance, ensuring the emulsion remains stable over time. This is crucial in preventing destabilization mechanisms such as Ostwald ripening, where larger droplets grow at the expense of smaller ones, particularly in emulsions with components that have some solubility in the continuous phase. mdpi.com

Adsorption at Solid/Liquid Interfaces

The adsorption of diethylene glycol monododecyl ether at solid/liquid interfaces is fundamental to its application in areas such as detergency, surface modification, and formulation science. The nature of both the solid substrate and the liquid phase dictates the extent and mechanism of adsorption.

Interactions with Hydrocarbon and Polymeric Substrates

Diethylene glycol monododecyl ether exhibits significant interaction with nonpolar, low-energy surfaces like hydrocarbons and many polymers. This interaction is primarily driven by the hydrophobic effect, where the dodecyl tail of the surfactant molecule has a strong affinity for the nonpolar substrate, leading to its adsorption from an aqueous solution. This process is crucial in applications where surface wetting or modification is desired.

The general solvent properties of glycol ethers highlight their ability to solubilize hydrophobic compounds and resins, indicating a natural affinity for polymeric materials. uni-regensburg.de This interaction can be quantified by measuring the contact angle of the surfactant solution on a specific substrate. A lower contact angle indicates better wetting and stronger interaction. For instance, a study on a related compound, diethylene glycol monodecyl ether (C10E2), provides insight into this behavior. The contact angle of a C10E2 solution was measured on a waxy plant cuticle, which serves as a model for a hydrophobic, polymeric surface. researchgate.net

This interactive table displays the contact angle of various liquids, illustrating their wetting properties on a hydrophobic surface. A lower contact angle signifies better wetting.

| Liquid | Median Contact Angle (°) |

|---|---|

| Water | 105 |

| Diethylene Glycol Monodecyl Ether (C10E2) | 65 |

| Pentaethylene Glycol Monodecyl Ether (C10E5) | 58 |

| Octaethylene Glycol Monodecyl Ether (C10E8) | 50 |

Data derived from a study on Diethylene Glycol Monodecyl Ether (C10E2) and related compounds. researchgate.net

The data shows a significantly lower contact angle for the glycol ether surfactants compared to water, confirming their ability to wet and adsorb to hydrophobic surfaces. The dodecyl chain of C12E2 would be expected to show similar or even stronger adsorption on hydrocarbon and polymeric substrates due to its larger nonpolar character compared to the C10 chain. At the solid-liquid interface, these surfactant molecules can form aggregates, similar to micelles, known as "hemimicelles," where the hydrophobic tails associate with the surface and each other, creating a new surface chemistry. d-nb.info

Dynamics of Adsorption and Desorption Processes

The processes of adsorption and desorption of diethylene glycol monododecyl ether at interfaces are not instantaneous but are governed by specific kinetic principles. These dynamics are crucial for applications involving rapid changes in interfacial area, such as in foaming, emulsification, and coating processes.

Studies on structurally similar nonionic surfactants, such as hexaethylene glycol monododecyl ether (C12E6), show that the controlling mechanism can shift. researchgate.net At low bulk concentrations, the process is typically diffusion-controlled, as there are fewer molecules, and the main limitation is the time they take to reach the interface. At higher concentrations, the interface becomes more crowded, and a kinetic barrier to adsorption becomes the rate-limiting step. This results in a mixed diffusion-kinetic controlled mechanism. researchgate.net The adsorption process for C12E2 is expected to follow this same principle.

This table presents a summary of the kinetic mechanisms controlling the adsorption and desorption of nonionic surfactants similar to Diethylene Glycol Monododecyl Ether at an air-water interface.

| Process | Controlling Mechanism | Description |

|---|---|---|

| Adsorption (Low Concentration) | Diffusion-Controlled | The rate is limited by the time it takes for surfactant molecules to diffuse from the bulk solution to the interface. |

| Adsorption (High Concentration) | Mixed Diffusion-Kinetic | The rate is limited by both diffusion to the interface and an energy barrier for the molecule to adsorb onto the crowded surface. |

| Desorption | Mixed Diffusion-Kinetic | The rate is limited by both an energy barrier for the molecule to leave the interface and the subsequent diffusion away from the interface into the bulk solution. |

Mechanisms based on studies of C12E4 and C12E6. researchgate.netresearchgate.net

Molecular Simulation and Theoretical Modeling of Diethylene Glycol Monododecyl Ether Systems

Atomistic and Coarse-Grained Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a cornerstone of computational studies on surfactant systems, enabling the investigation of dynamic processes and structural properties. Both all-atom (AA) and coarse-grained (CG) models are employed to study diethylene glycol monododecyl ether. AA simulations provide detailed information about specific molecular interactions, while CG simulations allow for the exploration of larger length and time scales, such as those involved in micelle formation and morphology.

At the interface between a diethylene glycol monododecyl ether aggregate (like a micelle or a bilayer) and the aqueous phase, the dynamics of water molecules are significantly altered compared to bulk water. MD simulations reveal that the surfactant headgroups can form hydrogen-bonded bridges with water, which restricts the mobility of the alkyl chains. The water molecules in the hydration shell of the diethylene glycol headgroup exhibit slower translational and rotational motion. This is due to the strong hydrogen bonding interactions with the ether and hydroxyl oxygens of the surfactant headgroup. The residence time of water molecules in this interfacial region is considerably longer than in the bulk, indicating a structured and less dynamic water layer.

| Dihedral Angle | Predominant Conformation in Aqueous Solution | Significance |

| O-C-C-O | gauche | Influences headgroup size and packing |

| C-C-O-H | Varies | Affects hydrogen bonding with water |

This table summarizes the general conformational preferences of the headgroup of glycol ethers in aqueous environments based on computational studies of related molecules.

MD simulations provide a microscopic view of how diethylene glycol monododecyl ether molecules arrange themselves at interfaces, such as the air-water or oil-water interface. At the air-water interface, the hydrophobic dodecyl tails extend into the air, while the hydrophilic diethylene glycol headgroups are solvated by water. The headgroups lie relatively flat on the water surface, maximizing their interaction with the aqueous phase. In oil-water interfaces, the surfactant molecules orient themselves to shield the oil phase from the water phase, reducing the interfacial tension. The flexibility of the headgroup allows for optimal packing arrangements, which can adapt to the curvature of the interface, for instance, in micelles.

Monte Carlo (MC) Simulations for Equilibrium Properties

Computational Studies on Solvophobic Effects and Micelle Formation

The formation of micelles by diethylene glycol monododecyl ether in aqueous solution is primarily driven by the hydrophobic effect. The nonpolar dodecyl tails are expelled from the water, leading to their aggregation to minimize the unfavorable contact between hydrocarbon and water. Computational studies can quantify this solvophobic effect and elucidate the mechanism of micelle formation.

Simulations can track the spontaneous aggregation of individual surfactant molecules (monomers) into micelles. These studies show a step-wise process where small aggregates first form and then coalesce into larger, more stable micelles. The simulations can also predict key parameters of the resulting micelles. Atomistic MD simulations of similar nonionic surfactants have been used to determine properties such as the aggregation number, the shape of the micelle (which can be spherical or ellipsoidal), and the area per headgroup at the micelle-water interface. nih.gov For instance, simulations can reveal the distribution of the hydrophobic tails within the micellar core and the extent of water penetration into the headgroup region.

| Micellar Property | Typical Range from Simulations of Similar Surfactants |

| Aggregation Number | 50 - 150 |

| Micelle Shape | Spherical to Ellipsoidal |

| Area per Headgroup (Ų) | 60 - 100 |

This table presents typical values for micellar properties of nonionic surfactants with similar chain lengths, as determined by molecular simulations. nih.gov

Force Field Development and Validation for Diethylene Glycol Monododecyl Ether Systems

The accuracy of MD and MC simulations is highly dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. ethz.ch For diethylene glycol monododecyl ether, the force field must accurately represent the intramolecular interactions (bond stretching, angle bending, and dihedral torsions) and the intermolecular interactions (van der Waals and electrostatic forces).

Developing a force field for a molecule like diethylene glycol monododecyl ether involves several steps:

Parameterization: This is often based on quantum mechanical calculations for small fragments of the molecule or by fitting to experimental data for related compounds. For poly(ethylene glycol)-based systems, parameters are often derived from well-established force fields like CHARMM, AMBER, or OPLS, with modifications to accurately capture the behavior of the ether linkages. nih.gov

Validation: The developed force field is then validated by simulating systems for which experimental data is available. For diethylene glycol monododecyl ether, this could include comparing the simulated density and heat of vaporization of the pure liquid with experimental values. For aqueous solutions, the ability of the force field to predict properties like the CMC and micelle structure is a crucial validation step. The conformational preferences of the headgroup, as determined from the simulation, can also be compared with spectroscopic data or higher-level quantum calculations. nih.govresearchgate.net

Recent advancements have seen the development of machine-learned force fields, which can offer higher accuracy by being trained on extensive datasets from quantum mechanical calculations. researchgate.net

Environmental Fate and Biotransformation of Diethylene Glycol Monododecyl Ether

Biodegradation Pathways and Mechanisms

The biodegradation of diethylene glycol monododecyl ether is a critical process that reduces its concentration in the environment. The primary mechanisms involve enzymatic actions by microorganisms that cleave the ether bond and oxidize the alkyl and ethoxylate portions of the molecule.

The initial and primary step in the aerobic biodegradation of alcohol ethoxylates like diethylene glycol monododecyl ether is the scission of the ether linkage. This central fission separates the hydrophobic alkyl chain from the hydrophilic poly(ethylene glycol) chain. researchgate.netoup.com Studies on linear alcohol ethoxylates (LAEs) have shown that this cleavage yields the corresponding fatty alcohol (dodecanol) and a polyethylene (B3416737) glycol (PEG) moiety. oup.comnih.gov The dominance of this central ether bond fission as a degradation mechanism increases with the length of the ethoxylate chain. researchgate.netoup.comnih.gov

Another primary degradation mechanism that occurs simultaneously is the oxidation of the terminal methyl group of the alkyl chain (ω-oxidation), followed by the shortening of the chain via β-oxidation. nih.gov This process results in the formation of carboxyalkyl ethoxylates.

Various microorganisms present in environments such as soil and activated sludge are capable of degrading glycol ethers. Members of the genus Pseudomonas are particularly notable for their metabolic diversity and ability to break down synthetic polymers and related compounds. nih.gov Specific strains, such as Pseudomonas sp. 4-5-3, have been shown to assimilate and degrade diethylene glycol (DEG) ethers. nih.gov These bacteria can utilize the compound as a source of carbon and energy. The degradation capabilities of Pseudomonas are linked to their ability to form biofilms on surfaces and produce enzymes that catalyze the oxidation or hydrolysis of the polymer. nih.gov Mixed cultures of bacteria, for instance combining Pseudomonas sp. and Xanthobacter autotrophicus, can exhibit enhanced degradation of glycol ethers compared to single cultures. nih.gov While specific studies on Acinetobacter sp. and diethylene glycol monododecyl ether are less common, this genus is also well-known for its ability to degrade a wide range of organic compounds in soil and aquatic environments.

The primary degradation of diethylene glycol monododecyl ether results in the formation of two main types of metabolites: dodecanol (B89629) (a fatty alcohol) and polyethylene glycols (PEGs). nih.govnih.gov Research indicates a more rapid degradation of the alkyl moiety compared to the polyethylene glycol moiety. nih.gov

The fatty alcohol, dodecanol, can be further metabolized by microorganisms. nih.gov The polyethylene glycol metabolites, which can be uncharged or carboxylated, undergo further degradation through the stepwise cleavage of ether-bound ethylene (B1197577) oxide units. nih.gov This depolymerization involves both hydrolytic and oxidative cleavage of the C2 units. nih.gov The ultimate degradation of the ethylene oxide monomers can proceed through pathways like the oxidative dicarbonic acid cycle or the glycerate pathway, leading to the formation of low-molecular-weight acids such as oxalic and formic acid. nih.gov

The kinetics of biodegradation for alcohol ethoxylates are influenced by both the length of the hydrophobic alkyl chain and the hydrophilic ethylene oxide (EO) chain.

Alkyl Chain Length: The length of the alkyl chain has a significant effect on the rate of primary biodegradation. nih.govoup.com Some studies indicate that longer alkyl chains are degraded more readily than shorter ones. researchgate.net For instance, C10 alcohol ethoxylates have been observed to be more readily degraded than C8 versions. researchgate.net However, other research has shown a slower decay rate for a C16 homolog compared to its C12 and C14 counterparts, suggesting a more complex relationship. nih.govoup.com